ETHYL 2-(3-CHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Description

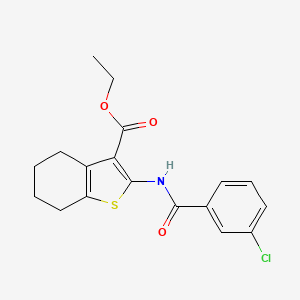

ETHYL 2-(3-CHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound featuring a benzothiophene core fused with a cyclohexene ring. The molecule is substituted at position 2 with a 3-chlorobenzamido group and at position 3 with an ethyl carboxylate ester. The 3-chlorobenzamido moiety may contribute to bioactivity, as halogenated benzamides are often explored in medicinal chemistry for their binding affinity to biological targets . Crystallographic analysis of such compounds is commonly performed using programs like SHELX and WinGX for structure refinement and visualization .

Properties

IUPAC Name |

ethyl 2-[(3-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3S/c1-2-23-18(22)15-13-8-3-4-9-14(13)24-17(15)20-16(21)11-6-5-7-12(19)10-11/h5-7,10H,2-4,8-9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSCKZXMDHKQDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-CHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves a multi-step process. One common method starts with the esterification of 4-aminobenzoic acid, followed by amidation with 3-chlorobenzoyl chloride in dry tetrahydrofuran . The structure is confirmed by spectroscopic data and elemental analysis.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3-CHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Research Applications

Ethyl 2-(3-chlorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be utilized in several research domains:

Medicinal Chemistry

The compound serves as a scaffold for developing new analgesics and antimicrobial agents. Its modification can lead to the synthesis of analogs with enhanced biological activity and improved pharmacokinetic profiles.

Pharmacological Studies

Investigating the pharmacodynamics and pharmacokinetics of this compound can provide insights into its mechanism of action and therapeutic potential. Such studies are essential for understanding how modifications to its structure affect efficacy and safety.

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

- Synthesis and Evaluation of Analgesic Activity : A study synthesized new derivatives of benzothiophene carboxylic acids and evaluated their analgesic effects using the "hot plate" method on mice. The results indicated that some derivatives exhibited higher analgesic activity compared to standard drugs like metamizole .

- Antimicrobial Screening : Research on benzothiophene derivatives showed promising results against various bacterial strains. These findings underscore the potential of this compound as a lead compound for developing new antibiotics .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Findings |

|---|---|---|

| Analgesic | Derivatives of benzothiophene | Significant analgesic effects observed |

| Antimicrobial | Benzothiophene derivatives | Activity against various bacterial strains |

Mechanism of Action

The mechanism of action of ETHYL 2-(3-CHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares ETHYL 2-(3-CHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE with a closely related analog from the literature:

Structural and Functional Differences

- Core Heterocycles: The target compound’s benzothiophene core is distinct from the pyran-based scaffold of compound 4l. Benzothiophenes are known for planar aromaticity, which enhances π-π stacking in crystal lattices, whereas pyran rings offer conformational flexibility .

- Substituent Chemistry : Both compounds share the 3-chlorobenzamido group, but 4l incorporates a thiadiazole-thioether linkage and multiple acetate esters, which may improve solubility in polar solvents compared to the ethyl carboxylate in the target compound.

- Hydrogen Bonding : The target compound’s benzothiophene and amide groups likely form intermolecular N–H···O and C–H···Cl interactions, whereas 4l’s thiadiazole and pyran oxygen atoms could participate in S···O and O–H···N bonding, as predicted by graph set analysis .

Implications for Physicochemical Properties

- Solubility : The triacetate groups in 4l may enhance aqueous solubility compared to the ethyl ester in the target compound, though experimental data are lacking.

- Thermal Stability : The benzothiophene core’s aromaticity may confer higher melting points than 4l’s partially saturated pyran ring (4l melts at 178–180°C) .

Biological Activity

Ethyl 2-(3-chlorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C16H15ClN2O2S

- Molar Mass: 334.82 g/mol

- CAS Number: 300573-63-1

Structural Features

The compound features a benzothiophene core, which is known for its diverse biological activities. The presence of a chlorobenzamide moiety enhances its pharmacological potential by influencing interactions with biological targets.

Analgesic Activity

Research has shown that derivatives of tetrahydrobenzo[b]thiophene exhibit significant analgesic effects. A study utilizing the "hot plate" method on outbred white mice demonstrated that compounds related to this compound possess analgesic properties that exceed those of standard analgesics like metamizole .

Anti-inflammatory Properties

Another area of investigation has been the anti-inflammatory activity of compounds in this class. Studies indicate that these compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Testing against various bacterial strains has shown promising results, indicating its potential as a lead compound for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Table 2: Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H15ClN2O2S |

| Molar Mass | 334.82 g/mol |

| CAS Number | 300573-63-1 |

Case Study 1: Analgesic Efficacy in Animal Models

In a controlled study involving various doses of this compound administered to mice, researchers observed dose-dependent analgesia. The efficacy was measured using the tail-flick test alongside the hot plate method, confirming the compound's potential as an analgesic agent.

Case Study 2: In Vitro Anti-inflammatory Activity

A series of in vitro assays were conducted to assess the anti-inflammatory effects of this compound on human cell lines. Results indicated a reduction in pro-inflammatory cytokine production when treated with the compound compared to untreated controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing ETHYL 2-(3-CHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyanoacetylation followed by Knoevenagel condensation. For example, analogous derivatives were prepared using ethyl 2-amino-thiophene carboxylate intermediates reacted with substituted benzaldehydes under toluene reflux with catalytic piperidine/acetic acid, achieving yields of 72–94% . Optimize reaction time (5–6 hours), solvent polarity, and stoichiometric ratios to minimize side products. Monitor progress via TLC and purify by recrystallization (ethanol/water mixtures recommended) .

Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation be approached?

- Methodological Answer : Use a multi-technique approach:

- IR Spectroscopy : Confirm amide (C=O stretch ~1650 cm⁻¹) and ester (C=O ~1700 cm⁻¹) functional groups.

- ¹H/¹³C NMR : Analyze aromatic protons (δ 7.2–8.1 ppm for chlorobenzamido substituents) and tetrahydrobenzothiophene backbone signals (δ 1.5–2.8 ppm for CH₂ groups).

- X-ray crystallography : Resolve stereochemical ambiguities; a related tetrahydrobenzothiophene derivative showed a dihedral angle of 85.2° between the benzamido and thiophene planes .

Q. How can purity and stability be assessed during synthesis and storage?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to quantify impurities (<2% acceptable).

- TGA/DSC : Evaluate thermal stability (decomposition onset >200°C typical for similar esters).

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 3-chloro vs. 4-chloro) influence the compound’s reactivity and biological activity?

- Methodological Answer : Perform comparative DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distributions. For example, 3-chloro substituents increase electrophilicity at the benzamido carbonyl, enhancing nucleophilic attack susceptibility. Pair computational data with in vitro assays (e.g., antioxidant activity tests via DPPH radical scavenging) to correlate electronic properties with bioactivity .

Q. What experimental design principles should guide ecological impact studies of this compound?

- Phase 1 (Lab) : Determine log Kow (octanol-water partition coefficient) to assess bioaccumulation potential.

- Phase 2 (Field) : Monitor degradation products in soil/water matrices using LC-MS/MS.

- Dose-response assays : Use Daphnia magna or algae models to establish EC50 values for acute toxicity.

Q. How can contradictions in spectral data (e.g., NMR splitting patterns vs. X-ray structures) be resolved?

- Methodological Answer : Reconcile discrepancies via:

- Dynamic NMR : Probe conformational flexibility (e.g., ring puckering in tetrahydrobenzothiophene).

- SC-XRD : Validate spatial arrangements; a related crystal structure showed disorder in the tetrahydrobenzothiophene ring, explaining anomalous NMR couplings .

Q. What computational strategies predict intermolecular interactions (e.g., protein binding) for this compound?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using optimized ligand geometries from Gaussian09.

- MD simulations (GROMACS) : Simulate binding stability over 100 ns; analyze RMSD and hydrogen-bond occupancy .

Q. How can solvent effects be systematically evaluated in synthesis and purification?

- Methodological Answer :

- Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene, hexane) solvents for reaction efficiency.

- COSMO-RS simulations : Predict solubility parameters and partition coefficients to optimize recrystallization solvents .

Ethical and Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.